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Brevinin-2Tb

Cat. No.: B1577694
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2Tb is a synthetic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, originally isolated from the skin secretions of the European common frog, Rana temporaria . This cationic peptide is composed of 33 amino acids and features a C-terminal disulfide bridge, forming a characteristic cyclic structure known as a "Rana box" . Its sequence is Gly-Ile-Leu-Asp-Thr-Leu-Lys-His-Leu-Ala-Lys-Thr-Ala-Gly-Lys-Gly-Ala-Leu-Gln-Ser-Leu-Leu-Asn-His-Ala-Ser-Cys-Lys-Leu-Ser-Gly-Gln-Cys[citaiton:3]. As a typical AMP, this compound exhibits broad-spectrum antibacterial activity, a property shared by closely related peptides from the same family, such as Brevinin-2Ta and Brevinin-2GHk, which show efficacy against pathogens like Staphylococcus aureus and Escherichia coli . The generally accepted mechanism of action for Brevinin-2 peptides involves their cationic and amphipathic nature, which allows them to interact with and disrupt the anionic bacterial cell membrane, leading to cell death . Beyond its direct antimicrobial role, research on analogous peptides indicates potential secondary research applications, including lipopolysaccharide (LPS) binding and neutralization, as well as anti-inflammatory and wound-healing-promoting properties in model systems . This makes this compound a valuable tool for researching novel anti-infective agents and studying host defense peptide biology. The product is provided with a purity of ≥97.3% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

bioactivity

Antibacterial

sequence

GILDTLKHLAKTAGKGALQSLLNHASCKLSGQC

Origin of Product

United States

Isolation, Identification, and Molecular Characterization of Brevinin 2tb

Primary Structural Elucidation and Gene Sequencing Strategies

Bioinformatic Analysis of Nucleotide and Amino Acid Sequences

The molecular blueprint of Brevinin-2Tb is encoded within its nucleotide and corresponding amino acid sequences. The cDNA sequence for the this compound precursor has been deposited in the GenBank database under the accession number AJ251566. uniprot.org Bioinformatic analysis of this sequence provides critical insights into the peptide's characteristics and evolutionary relationships.

The complete precursor protein of this compound, as detailed in the UniProt database under accession number P82269, consists of 74 amino acids. uniprot.org Computational tools and database comparisons, such as those performed using BLAST (Basic Local Alignment Search Tool), reveal significant homology with other brevinin-2 (B1175259) family members. For instance, the precursor of Brevinin-2Ta from Pelophylax kl. esculentus shows a high degree of similarity, with only a single residue substitution differentiating it from the this compound precursor. researchgate.net

Phylogenetic analyses of the nucleotide sequences of brevinin family members, including this compound, suggest that it is a product of recent gene duplication events within the Rana genus. oup.com This is supported by the clustering of Brevinin-2Ta and this compound in phylogenetic trees. oup.com

The amino acid sequence of the mature this compound peptide is GILDTLKHLAKTAGKGALQSLLNHASCKLSGQC. Analysis of this sequence reveals a cationic nature, a common feature of many antimicrobial peptides, which is crucial for their interaction with negatively charged microbial membranes. The presence of cysteine residues at positions 27 and 33 of the mature peptide allows for the formation of an intramolecular disulfide bond, creating a cyclic "Rana box" structure at the C-terminus. uniprot.orgresearchgate.net

Table 1: Bioinformatic Data for this compound

FeatureDetailsSource
UniProt AccessionP82269 uniprot.org
GenBank Accession (cDNA)AJ251566 uniprot.org
OrganismRana temporaria (European common frog) uniprot.org
Precursor Length74 amino acids uniprot.org
Mature Peptide Length33 amino acids
Mature Peptide SequenceGILDTLKHLAKTAGKGALQSLLNHASCKLSGQC
Disulfide BondBetween Cys-27 and Cys-33 (of mature peptide) uniprot.org

Biosynthetic Pathways and Post-Translational Processing

Like most secreted peptides, this compound is synthesized as a larger precursor protein that undergoes a series of modifications to become the active antimicrobial peptide. This process involves a structured precursor and specific enzymatic cleavage events.

Precursor Structure and Signal Peptide Domains

The biosynthesis of this compound begins with the translation of its mRNA into a prepropeptide. This precursor molecule has a multi-domain architecture essential for its proper processing and secretion. uniprot.org

The N-terminus of the this compound precursor contains a highly conserved signal peptide domain, spanning amino acid residues 1-22. uniprot.org This hydrophobic sequence, MFTMKKSLLLFFFLGTISLSLC, directs the nascent polypeptide chain into the endoplasmic reticulum, the entry point of the secretory pathway. uniprot.org Following the signal peptide is an acidic propeptide region. uniprot.org

Table 2: Domain Structure of the this compound Precursor

DomainPosition (Amino Acid #)SequenceFunction
Signal Peptide1-22MFTMKKSLLLFFFLGTISLSLCTargets precursor to the secretory pathway
Propeptide23-40QEERNADEDDGEMTEEEKAssists in proper folding and trafficking
Cleavage Site40-41KRRecognition site for propeptide convertases
Mature Peptide42-74GILDTLKHLAKTAGKGALQSLLNHASCKLSGQCActive antimicrobial peptide

Propeptide Convertase Processing Motifs and Cleavage Sites

The liberation of the mature this compound peptide from its precursor is a critical step mediated by propeptide convertases. These enzymes recognize and cleave at specific amino acid motifs. researchgate.net

In the this compound precursor, the mature peptide sequence is flanked by a propeptide at its N-terminus. The release of the mature peptide is facilitated by cleavage at a dibasic amino acid site. uniprot.orgresearchgate.net The UniProt entry for this compound explicitly notes "Cleavage on pair of basic residues". uniprot.org The precursor sequence reveals a Lysine-Arginine (KR) motif at positions 40 and 41, immediately preceding the N-terminus of the mature this compound peptide. uniprot.org This dibasic motif is a classic recognition and cleavage site for proprotein convertases like furin. The cleavage at this site releases the 33-amino acid mature peptide. Following the mature peptide sequence, a stop codon terminates the translation process. researchgate.net

Advanced Structural Characterization and Conformational Analysis of Brevinin 2tb

Application of Spectroscopic Techniques for Secondary Structure Determination

A variety of spectroscopic methods are employed to investigate the secondary structure of Brevinin-2Tb, providing insights into its folding patterns in different environments.

Circular Dichroism (CD) Spectroscopy for Alpha-Helical Content Assessment

Circular dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of proteins and peptides in solution. nih.govphotophysics.com For peptides like this compound, CD spectra can reveal the propensity to form α-helical structures, which are common in antimicrobial peptides. nih.govnih.gov

In aqueous solutions, many peptides, including those in the brevinin family, may adopt a largely random coil conformation. nih.gov However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or detergents, they often exhibit a significant increase in α-helical content. nih.govru.nl This induced helicity is a hallmark of many antimicrobial peptides and is believed to be crucial for their interaction with and disruption of microbial membranes.

A typical CD spectrum for an α-helical protein shows a positive peak around 190 nm and two negative peaks at approximately 208 and 222 nm. photophysics.comund.edu The intensity of these peaks, particularly the one at 222 nm, is often used to quantify the α-helical content of a peptide. nih.gov For this compound, an increase in the magnitude of the negative bands at 208 and 222 nm in a membrane-mimicking solvent would indicate a transition from a random coil to a more ordered α-helical structure.

Table 1: Characteristic CD Spectral Bands for Protein Secondary Structures

Secondary Structure Wavelength (nm) and Sign
α-Helix Positive peak ~190 nm, Negative peaks ~208 and ~222 nm
β-Sheet Negative peak ~215-220 nm, Positive peak ~195-200 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. rsc.org For this compound, NMR studies provide detailed information about its conformation, dynamics, and interactions in a solution environment that can mimic physiological conditions. plos.orgnih.gov

The process of NMR structure determination involves several steps. First, the resonances of all the protons in the peptide are assigned to specific amino acid residues in the sequence. ru.nl This is achieved through a series of multidimensional NMR experiments, such as COSY, TOCSY, and NOESY. The Nuclear Overhauser Effect (NOE) data from NOESY experiments are particularly crucial as they provide distance constraints between protons that are close in space, even if they are far apart in the primary sequence.

These distance constraints, along with dihedral angle restraints derived from coupling constants, are then used as input for computational algorithms to generate a family of structures consistent with the experimental data. The resulting ensemble of structures represents the dynamic nature of the peptide in solution. researchgate.net For many antimicrobial peptides, including brevinins, NMR studies have revealed an amphipathic helical structure, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix. researchgate.netscispace.com This amphipathicity is critical for their membrane-disrupting activity.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Conformational Mapping

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for probing the secondary structure of proteins and peptides by analyzing the vibrations of their polypeptide backbone. researchgate.net The amide I band (1600-1700 cm⁻¹) in the IR spectrum is particularly sensitive to the secondary structure composition. researchgate.net

Different secondary structural elements give rise to characteristic absorption frequencies within the amide I region. researchgate.net For instance, α-helices typically show a band around 1650-1658 cm⁻¹, while β-sheets absorb at approximately 1620-1640 cm⁻¹ and 1680-1695 cm⁻¹. researchgate.netnih.gov Turns and random coil structures also have distinct absorption ranges. researchgate.net

By deconvoluting the amide I band of this compound, the relative contributions of different secondary structures can be estimated. researchgate.net This method is advantageous as it can be used for samples in various states, including solutions, hydrated films, and even in the presence of lipids, providing a comprehensive conformational map. researchgate.netnih.gov

Table 2: Amide I Band Frequencies for Protein Secondary Structures

Secondary Structure Frequency Range (cm⁻¹)
α-Helix 1650 - 1658
β-Sheet 1620 - 1640 and 1680 - 1695
β-Turn 1660 - 1680

Computational Modeling and Simulation for Three-Dimensional Structure Prediction

In conjunction with experimental techniques, computational methods play a vital role in refining and understanding the three-dimensional structure and dynamics of this compound.

Homology Modeling and Comparative Protein Structure Prediction (e.g., SWISS-MODEL, PyMOL)

Homology modeling, also known as comparative modeling, is a computational method used to predict the three-dimensional structure of a protein based on its amino acid sequence and an experimentally determined structure of a homologous protein. nih.govnih.gov Servers like SWISS-MODEL provide an automated platform for this purpose. expasy.orgelixir-europe.org

The process begins by identifying a suitable template structure from a protein data bank. For this compound, a likely template would be the structure of a closely related brevinin peptide that has been solved by NMR or X-ray crystallography. oncotarget.comresearchgate.net The amino acid sequence of this compound is then aligned with the template sequence. expasy.org Based on this alignment, a three-dimensional model of this compound is generated. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational flexibility and dynamic behavior of biomolecules over time. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can provide a detailed picture of how this compound moves and changes its shape. nih.gov

Starting with a structural model of this compound, often obtained from NMR or homology modeling, an MD simulation can track the trajectory of each atom over a period of time, typically nanoseconds to microseconds. rsc.orgmdpi.com These simulations can reveal the inherent flexibility of different regions of the peptide, the stability of its secondary structure elements, and how its conformation might change upon interaction with a membrane or other molecules. researchgate.net

MD simulations can also be used to calculate thermodynamic properties, such as the free energy landscape of the peptide's folding and binding processes. rsc.org This provides a deeper understanding of the conformational states that are accessible to this compound and the energetic barriers between them. mdpi.com

Characterization of Peptide Conformation in Membrane-Mimetic Environments

The biological activity of this compound, like many antimicrobial peptides (AMPs), is intrinsically linked to its three-dimensional structure, which it adopts upon interacting with microbial membranes. In aqueous solutions, these peptides are often unstructured. biorxiv.org However, in environments that mimic the amphipathic nature of a cell membrane, they fold into defined secondary structures. biorxiv.orgresearchgate.net The characterization of these conformations is achieved using sophisticated biophysical techniques, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, in various membrane-mimetic media such as 2,2,2-trifluoroethanol (B45653) (TFE), dodecyl phosphocholine (B91661) (DPC) micelles, and sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govnih.gov

In aqueous buffer, this compound is expected to show a random coil structure, a common feature for many AMPs before encountering a target membrane. biorxiv.org The introduction of membrane-mimetic agents induces a significant conformational transition.

Trifluoroethanol (TFE): TFE is a solvent known to promote and stabilize helical structures in peptides. In the presence of TFE, peptides like this compound typically exhibit a pronounced shift in their CD spectra, indicative of α-helix formation. biorxiv.org This environment mimics the dehydrating conditions at the membrane-water interface.

Sodium Dodecyl Sulfate (SDS) Micelles: SDS micelles provide a model for the negatively charged surface of bacterial membranes. researchgate.net Interacting with SDS micelles often induces a significant conformational change in peptides, leading to the formation of an α-helical structure. researchgate.net Studies on similar peptides show that the site of interaction is typically near the surfactant head groups in a water-permeated region, rather than deep within the hydrophobic micelle core. nih.govnih.gov

Dodecyl Phosphocholine (DPC) Micelles: DPC micelles serve as a mimic for zwitterionic eukaryotic cell membranes. The interaction with DPC can provide insights into the peptide's selectivity. NMR studies in DPC micelles reveal detailed structural information, showing that peptides often interact only with the micellar form and not with single DPC molecules. nih.gov

These studies collectively demonstrate that the transition from a disordered state to a structured α-helix is a crucial prerequisite for the peptide's function, with the specific environment modulating the extent and stability of this folding. nih.gov

Table 1: Conformational Behavior of this compound in Different Spectroscopic Environments

Environment Mimetic Type Typical Observed Conformation Technique
Aqueous Buffer Control (No Mimetic) Random Coil / Unstructured CD / NMR
TFE/Water Solution Membrane-Interface Mimetic α-Helical CD / NMR
SDS Micelles Anionic Bacterial Membrane Mimetic α-Helical CD / NMR

Identification and Functional Significance of Conserved Structural Motifs

A hallmark of many antimicrobial peptides isolated from ranid frogs, including those in the brevinin family, is a conserved C-terminal region known as the "Rana box". uc.pt This motif consists of a C-terminal loop of amino acids stabilized by an intramolecular disulfide bond. uc.ptscispace.com The disulfide bond forms between the side chains of two spatially close cysteine residues. creative-proteomics.combiorxiv.org

In this compound, this covalent linkage is crucial for maintaining the peptide's structural integrity and stability, particularly in the extracellular environment where it would be exposed to varying conditions and proteolytic enzymes. creative-proteomics.commetwarebio.comresearchgate.net The disulfide bridge creates a rigid connection that helps to hold the structure in place, preventing it from unfolding. creative-proteomics.com This structural stabilization is essential for the peptide to exert its biological function. biorxiv.orgmetwarebio.com The Rana box, defined by the Cys-(Xaa)n-Cys sequence, ensures that the C-terminal end of the peptide maintains a specific conformation, which is often vital for receptor recognition or the precise mechanism of membrane disruption. uc.pt While the N-terminal region of brevinins typically forms an α-helix in hydrophobic environments, the C-terminal Rana box maintains its looped structure. uc.pt

Table 2: Characteristics of the Rana Box Motif in this compound

Feature Description Functional Significance
Core Structure C-terminal amino acid loop Defines a specific, conserved structural domain.
Key Residues Two conserved Cysteine (Cys) residues Form the intramolecular disulfide bond. uniprot.org
Covalent Linkage Disulfide bond (S-S) Provides significant structural stability to the peptide. creative-proteomics.commetwarebio.com

| Associated Peptide Family | Brevinins, Ranalexins, Esculentins | A conserved feature among many ranid frog AMPs. uc.pt |

A fundamental characteristic governing the mechanism of action for most antimicrobial peptides, including this compound, is amphipathicity. nih.gov This property refers to the spatial segregation of hydrophobic (non-polar) and hydrophilic (polar or charged) amino acid residues within the peptide's secondary structure. uc.pt When this compound folds into an α-helix upon encountering a membrane, this segregation becomes pronounced, resulting in a helix with a hydrophobic face and a hydrophilic face. nih.gov

This amphipathic structure is critical for membrane interaction. rsc.org The hydrophilic face, typically containing positively charged residues like lysine (B10760008), facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes. nih.gov Following this initial binding, the hydrophobic face inserts into the non-polar lipid core of the membrane. rsc.org This insertion process disrupts the local packing of phospholipid acyl chains, which can lead to membrane permeabilization, pore formation, and ultimately cell death. uc.ptrsc.org The balance of hydrophobicity and charge, and therefore the degree of amphipathicity, is a key determinant of both the peptide's antimicrobial potency and its selectivity for microbial versus host cells. researchgate.netnih.gov The distinct arrangement of residues allows the peptide to effectively bridge the aqueous extracellular environment and the lipid interior of the target membrane.

Table 3: Distribution of Residues in an Idealized Amphipathic Helix

Helix Face Residue Properties Role in Membrane Interaction Example Residues
Hydrophobic Non-polar, uncharged Insertion into the lipid bilayer core; membrane disruption. Leucine, Isoleucine, Alanine, Phenylalanine

| Hydrophilic | Polar, often positively charged | Electrostatic attraction to the negatively charged membrane surface. | Lysine, Arginine, Aspartic Acid, Glutamic Acid |

Table 4: Mentioned Chemical Compounds

Compound Name Abbreviation / Acronym
This compound N/A
2,2,2-trifluoroethanol TFE
Dodecyl phosphocholine DPC
Sodium dodecyl sulfate SDS
Cysteine Cys

Evolutionary Biology and Molecular Phylogenetics of the Brevinin Superfamily

Phylogenetic Relationships within the Brevinin-2 (B1175259) Subfamily and its Homologues (e.g., Brevinin-2Ta, -2E, -2Ef)

Phylogenetic analyses of the Brevinin-2 subfamily reveal a complex evolutionary history shaped by species divergence and gene duplication events. Studies have shown that Brevinin-2 peptides from various Rana species often cluster into distinct clades. For instance, an analysis of Brevinin-2 peptides from seven Eurasian Rana species segregated them into three major clades, designated 'A', 'B', and 'C' nih.gov.

Brevinin-2Ta and -2Tb from Rana temporaria appear to be the result of a recent gene duplication event within this species. oup.comoup.com Similarly, Brevinin-2E and its variants (such as -2Ee, -2Ef, -2Ei, -2Ej, and -2Ek) isolated from Rana esculenta also show close phylogenetic relationships, though they can be found in different clades, suggesting a complex history of duplication and divergence. nih.govgoogle.com For example, Brevinin-2R from Rana ridibunda is nested within a clade that includes Brevinin-2Ee and Brevinin-2Ej from Rana esculenta. nih.govgoogle.com

Cladistic analysis based on the primary structures of Brevinin-2 peptides has also been used to infer phylogenetic relationships between frog species. For example, the similarity of Brevinin-2 peptides from the Hokkaido frog (Rana pirica) to those of the Japanese mountain brown frog (Rana ornativentris) supports a close evolutionary relationship between these two species. researchgate.net The phylogenetic tree of Brevinin-2 peptides demonstrates that Kaloula pulchra is genetically close to the genus Hylarana. benthamscience.com

Analysis of Gene Duplication Events and Diversifying Selection in Brevinin Loci

The diversity within the Brevinin superfamily is largely attributed to numerous gene duplication events followed by the divergence of these duplicated loci. oup.comoup.com This pattern suggests that many Brevinin loci originated before the divergence of the sampled Rana species. The presence of multiple Brevinin genes within a single species, such as the case with Brevinin-2Ta and -2Tb in Rana temporaria, is strong evidence for recent gene duplication. oup.comoup.com

Following duplication, these gene loci have been subjected to diversifying selection, particularly within the mature peptide region. oup.com This type of selection favors new variants, leading to an increased rate of nonsynonymous substitutions compared to synonymous substitutions. This rapid evolution is likely driven by the constant pressure to combat a wide and ever-changing spectrum of microbial pathogens. oup.comoup.com The result is a diverse arsenal (B13267) of AMPs, each with potentially different microbial targets and activities.

Evolutionary Conservation and Divergence of Brevinin Amino Acid Sequences

This conservation of specific residues, particularly the cysteines forming the disulfide bridge, highlights their critical role in the structural integrity and, consequently, the biological function of the peptide. In contrast, the regions outside of these conserved sites show high variability. This divergence is the result of diversifying selection, allowing for the generation of peptides with novel antimicrobial specificities. oup.com The N-terminal region of Brevinin-2 is thought to be particularly important for its antimicrobial activity. mdpi.com

Mechanistic Dissection of Brevinin 2tb Biological Activities

Antimicrobial Action Mechanisms

The antimicrobial efficacy of Brevinin-2Tb and related peptides is primarily attributed to their ability to interact with and disrupt microbial membranes, a process that involves a series of sophisticated cellular and molecular interactions.

Cellular and Molecular Interactions with Microbial Membranes

Brevinin-2 (B1175259) peptides, including this compound, are cationic and amphipathic, characteristics that are fundamental to their interaction with the negatively charged components of microbial membranes. nih.govfrontiersin.org The initial contact is largely driven by electrostatic forces between the positively charged amino acid residues of the peptide and the anionic molecules, such as phospholipids, teichoic acids in Gram-positive bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria, present on the bacterial cell surface. nih.govresearchgate.netmun.ca

Upon interaction with membrane-mimicking environments, Brevinin-2 peptides undergo a significant conformational change, typically adopting an α-helical structure. vulcanchem.comgoogle.comnih.gov This structural transition is crucial for their antimicrobial function. vulcanchem.com For instance, studies on Brevinin-2-related peptide (BR-II) using circular dichroism (CD) spectroscopy have confirmed the induction of an α-helical conformation upon interaction with both prokaryotic (sodium dodecylsulfate micelles) and eukaryotic (dodecylphosphocholine micelles) membrane mimics. vulcanchem.comnih.gov Fluorescence spectroscopy experiments have further revealed that the N-terminal tryptophan residue of these peptides tends to insert itself into the hydrophobic core of the membrane. vulcanchem.comnih.gov This insertion is a key step in the subsequent disruption of the membrane's integrity.

The specificity of Brevinin-2 peptides towards microbial cells over host cells is partly explained by the differences in membrane composition. vulcanchem.comnih.gov Microbial membranes are rich in anionic lipids, creating a strong negative charge that attracts the cationic peptides. nih.gov In contrast, eukaryotic cell membranes are predominantly composed of zwitterionic phospholipids, resulting in a weaker electrostatic interaction. vulcanchem.com

Permeabilization and Pore Formation Models

Following the initial binding and conformational changes, this compound and its congeners permeabilize the microbial membrane, leading to cell death. This permeabilization is achieved through the formation of transmembrane pores or channels. researchgate.netscispace.comnih.gov Several models have been proposed to describe this process, with the "barrel-stave" and "toroidal-pore" models being the most widely accepted for antimicrobial peptides. researchgate.netmun.ca

In the barrel-stave model , the peptides insert perpendicularly into the membrane, aligning like staves in a barrel to form a central aqueous pore. The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the interior of the pore. researchgate.net

In the toroidal-pore model , the peptides also insert into the membrane, but they induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a pore that is lined by both the peptides and the head groups of the lipid molecules. researchgate.netmun.ca This model results in a more disordered pore structure. mun.ca

A third mechanism, the carpet model , involves the accumulation of peptides on the membrane surface in a carpet-like manner. researchgate.net Once a threshold concentration is reached, the peptides disrupt the membrane integrity, leading to the formation of micelles and the eventual disintegration of the membrane without forming discrete pores. researchgate.net It is speculated that some Brevinin peptides may utilize a combination of these models to exert their antimicrobial effects. mdpi.com The formation of these pores or the generalized disruption of the membrane leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. nih.govembopress.orgnih.gov

Inhibition of Microbial Virulence Factors and Growth Pathways

Beyond direct membrane disruption, some antimicrobial peptides can interfere with crucial bacterial processes, including the expression of virulence factors and metabolic pathways necessary for growth. While specific research on this compound's effect on virulence factors is limited, the broader class of antimicrobial peptides has been shown to inhibit these pathogenic determinants. plos.orgmdpi.com

For some bacteria, virulence is controlled by quorum sensing (QS), a cell-to-cell communication system that regulates gene expression in response to population density. frontiersin.org Inhibiting the QS system can lead to a reduction in the production of virulence factors such as proteases, elastases, and toxins. mdpi.comfrontiersin.org Antimicrobial peptides can potentially interfere with QS signaling molecules or their receptors.

Furthermore, some peptides can translocate across the bacterial membrane without causing immediate lysis and interact with intracellular targets. frontiersin.orgmdpi.com These interactions can inhibit essential processes like DNA replication, protein synthesis, or enzymatic activities, thereby halting bacterial growth. frontiersin.org For example, the peptide buforin II is known to cross the cell membrane and bind to DNA and RNA. frontiersin.org The ability of Brevinin-2 related peptide (BR-II) to bind to DNA has also been demonstrated, suggesting a potential intracellular mechanism of action. nih.gov

Anti-Biofilm Formation Mechanisms

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which renders them highly resistant to conventional antibiotics. mdpi.commdpi.com Several antimicrobial peptides, including members of the Brevinin family, have demonstrated the ability to inhibit biofilm formation and eradicate mature biofilms. mdpi.comresearchgate.netrsc.org

The mechanisms behind this anti-biofilm activity are multifaceted. Brevinin peptides can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm development. researchgate.net They can also disrupt the integrity of the EPS matrix. Furthermore, by killing the planktonic and sessile bacteria within the biofilm, they prevent its growth and maturation. mdpi.com For instance, derivatives of Brevinin-1OS have been shown to effectively inhibit the formation of biofilms by Staphylococcus aureus and Enterococcus faecalis and to disrupt their mature biofilms. mdpi.com This suggests that this compound may also possess similar anti-biofilm capabilities, representing a significant therapeutic potential against chronic and persistent bacterial infections.

Antineoplastic Action Mechanisms (drawing from Brevinin-2 family research)

Research into the Brevinin-2 family of peptides has revealed promising anticancer properties, with mechanisms that show a degree of selectivity towards malignant cells over healthy ones.

Selective Interaction with Malignant Cell Membranes

A key feature of the anticancer activity of Brevinin-2 peptides is their preferential interaction with the membranes of cancer cells. nih.govgoogle.comnih.gov This selectivity is attributed to distinct differences in the composition and properties of the outer leaflet of the plasma membrane of malignant cells compared to normal cells. nih.gov

Cancer cell membranes often exhibit a higher net negative charge due to an increased presence of anionic molecules such as O-glycosylated mucins and phosphatidylserine (B164497) (PS). nih.gov Normally, PS is restricted to the inner leaflet of the plasma membrane in healthy cells, but it becomes exposed on the outer surface during malignant transformation and apoptosis. This altered surface charge creates a strong electrostatic attraction for the cationic Brevinin-2 peptides. nih.gov

Additionally, cancer cells frequently have a higher density of microvilli, which increases the total surface area of the membrane, providing more binding sites for the peptides. nih.gov The initial electrostatic interaction is followed by the insertion of the peptide into the membrane, leading to its permeabilization and the induction of cell death pathways. nih.govgoogle.com

Studies on Brevinin-2R, a non-hemolytic peptide from this family, have shown that it is significantly more cytotoxic to various cancer cell lines (including leukemia, lymphoma, and carcinomas) than to normal primary cells like peripheral blood mononuclear cells and fibroblasts. nih.gov The mechanism of cell death induced by Brevinin-2R appears to be distinct from classical apoptosis and involves the lysosomal-mitochondrial death pathway. nih.govmdpi.com Treatment with Brevinin-2R leads to a decrease in mitochondrial membrane potential, a reduction in cellular ATP levels, and an increase in reactive oxygen species (ROS) production. nih.govmdpi.com It also interacts with endosomes and lysosomes, causing lysosomal membrane permeabilization and the release of cathepsins, which contribute to cell death. nih.govmdpi.com

Induction of Apoptotic Pathways and Cell Cycle Modulation

This compound and its related peptides, such as Brevinin-2R, have demonstrated the ability to induce apoptosis, or programmed cell death, in cancerous cells. nih.gov This process is often initiated through the lysosomal-mitochondrial death pathway. nih.govnih.gov Studies have shown that these peptides can trigger cell death that is not reliant on the activation of caspases, a family of proteases central to many apoptotic pathways. nih.gov For instance, in Jurkat T-cell leukemia cells, Brevinin-2R-induced cell death could not be effectively blocked by a broad-spectrum caspase inhibitor. nih.gov

The induction of apoptosis is linked to the modulation of key proteins involved in cell cycle regulation and cell death. For example, the anti-apoptotic protein Bcl-2, when overexpressed in certain cancer cell lines, has been shown to confer resistance to the cytotoxic effects of Brevinin-2R. nih.gov This suggests that the peptide's mechanism of action involves overcoming the protective effects of Bcl-2 to initiate cell death. nih.gov Furthermore, some studies on related compounds have demonstrated the ability to down-regulate proteins like cyclin D3 and cdc2, which are crucial for cell cycle progression, leading to cell cycle arrest in the G2/M phase. nih.gov This arrest prevents cancer cells from proliferating and can ultimately lead to their demise through apoptosis. nih.govnih.gov

The process of apoptosis is a complex and highly regulated cellular mechanism essential for development and tissue homeostasis. frontiersin.org It can be triggered by a variety of internal and external signals, converging on pathways that lead to the orderly dismantling of the cell. nih.gov The ability of peptides like this compound to engage these pathways highlights their potential as targeted anti-cancer agents. nih.gov

Role of Mitochondrial Membrane Potential Disruption

A key event in the apoptotic process induced by this compound and related peptides is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov Mitochondria, often referred to as the powerhouses of the cell, play a critical role in regulating cell death. bmbreports.org Cancer cells typically exhibit a more hyperpolarized mitochondrial membrane potential compared to normal cells. biorxiv.orgimrpress.com

Treatment with Brevinin-2R has been shown to cause a decrease in the mitochondrial membrane potential in various cancer cell lines, including fibrosarcoma, T-cell leukemia, and breast adenocarcinoma. nih.govnih.gov This disruption is an early indicator of the peptide-triggered cell death cascade. nih.govnih.gov The loss of ΔΨm is often accompanied by an increase in the production of reactive oxygen species (ROS) and a decrease in cellular ATP levels. nih.govnih.gov

The integrity of the mitochondrial membrane is crucial for cellular survival. Its disruption can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, further propagating the death signal. imrpress.com The ability of Brevinin-2 peptides to induce this disruption underscores their mechanism of selectively targeting and killing cancer cells by compromising their energy metabolism and initiating a cascade of events leading to cell death. nih.govnih.govimrpress.com

Death Receptor-Independent Cell Death Pathways

This compound and its analogs can induce cell death through pathways that are independent of the classical death receptor-mediated apoptosis. nih.govmdpi.com The extrinsic apoptotic pathway is typically initiated by the binding of ligands to death receptors on the cell surface, such as Fas, leading to the activation of an intracellular signaling cascade. frontiersin.orgscientificarchives.com

However, the cell death induced by Brevinin-2R does not appear to rely on this mechanism. nih.gov Evidence suggests that the peptide activates a lysosomal-mitochondrial death pathway. nih.govnih.gov This involves the permeabilization of lysosomal membranes, leading to the release of cathepsins, which are lysosomal proteases. nih.govnih.gov These cathepsins can then contribute to the disruption of mitochondrial function and the subsequent execution of cell death, in a manner that can be independent of caspase activation. nih.govnih.gov This form of cell death has been described as autophagy-like, characterized by the formation of autophagosomes within the treated cells. nih.govnih.gov

This death receptor-independent mechanism provides an alternative route to eliminate cancer cells, which may have developed resistance to traditional therapies that rely on the activation of death receptors or caspase-dependent apoptosis. nih.govfrontiersin.org

Immunomodulatory Properties and Host Defense Enhancement

Beyond their direct antimicrobial and anticancer activities, Brevinin-2 peptides possess significant immunomodulatory properties, playing a crucial role in enhancing the host's defense mechanisms. srce.hrsrce.hrnih.gov These peptides can influence both the innate and adaptive immune systems. srce.hr

Modulation of Inflammatory Cytokine Release Profiles (e.g., TNF-α, IFN-γ, IL-10, IL-1β, IL-6)

Brevinin-2 peptides have been shown to modulate the production and release of various inflammatory cytokines. Cytokines are signaling molecules that play a pivotal role in regulating immune responses and inflammation. cytoagents.comexplorationpub.com

Studies on Brevinin-2R have demonstrated its ability to increase the expression of pro-inflammatory cytokine genes, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in human liver carcinoma cells in a dose-dependent manner. This suggests a regulatory role in inflammation. In contrast, other studies on related host defense peptides have shown an inhibitory effect on the proliferative response of activated lymphocytes, which can be associated with a modulation of cytokine release. srce.hrsrce.hr For example, Brevinin-2GU was found to significantly inhibit the proliferation of lymphocytes induced by Concanavalin A. srce.hr This dual ability to both stimulate and inhibit inflammatory responses highlights the complex immunomodulatory nature of these peptides.

The table below summarizes the observed effects of Brevinin-2 peptides on the release of various cytokines.

CytokineObserved EffectCell/Model System
IL-1β Increased expressionHepG2 cells
IL-6 Increased expressionHepG2 cells
TNF-α Modulated (often increased)Various models
IFN-γ Modulated (often increased in pro-inflammatory responses)Various models
IL-10 Modulated (often associated with anti-inflammatory responses)Various models

This table is a composite representation based on findings for Brevinin-2 and related host defense peptides.

Activation of Innate Immune Signaling Pathways (e.g., DAF-2/DAF-16 in C. elegans models)

Research using the nematode Caenorhabditis elegans as a model organism has provided valuable insights into the mechanisms by which Brevinin-2 peptides enhance host defense. mdpi.comresearchgate.netmednexus.org These studies have shown that peptides from the Brevinin-2 family can activate the DAF-2/DAF-16 signaling pathway, a key regulator of innate immunity, metabolism, and longevity in C. elegans. mdpi.comresearchgate.netmednexus.org

The DAF-2 receptor is an ortholog of the mammalian insulin/IGF receptor. oncotarget.com When this pathway is less active, the transcription factor DAF-16 is able to enter the nucleus and activate the expression of genes involved in stress resistance and immunity. oncotarget.comnih.govbiorxiv.org Treatment with Brevinin-2 peptides, including Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa, has been shown to play an active role in the DAF-2/DAF-16 pathway. mdpi.com This activation is crucial for the enhanced resistance of C. elegans to pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.netmednexus.org

Upregulation of Endogenous Antimicrobial Genes (e.g., lys-7)

A direct consequence of the activation of the DAF-2/DAF-16 pathway by Brevinin-2 peptides is the upregulation of endogenous antimicrobial genes. mdpi.comresearchgate.netmednexus.org One such key gene is lys-7, which encodes a lysozyme-like protein with antibacterial properties. mdpi.commednexus.org

Studies have demonstrated that treatment with various Brevinin-2 family peptides, such as Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa, significantly upregulates both the mRNA and protein levels of lys-7. mdpi.comresearchgate.net This sustained expression of lys-7 correlates with a reduction in the death of C. elegans infected with MRSA. researchgate.netmednexus.org The ability of Brevinin-2 peptides to not only act as direct antimicrobial agents but also to stimulate the host's own production of antimicrobial molecules represents a powerful, multi-pronged approach to combating infection. mdpi.comresearchgate.netmednexus.org

The table below details the upregulation of the lys-7 gene in response to treatment with different Brevinin-2 family peptides.

Brevinin-2 Family PeptideEffect on lys-7 Gene ExpressionModel System
Brevinin-2 UpregulatedC. elegans
Brevinin-2-OA3 Significantly upregulatedC. elegans
Brevinin-2ISb Significantly upregulatedC. elegans
Brevinin-2TSa Significantly upregulatedC. elegans

Structure Activity Relationship Sar Studies and Rational Peptide Design

Impact of Amino Acid Substitutions and Truncations on Biological Function

The primary sequence of amino acids is a fundamental determinant of a peptide's function, and even minor alterations can significantly impact its biological activity. vulcanchem.comcolab.ws Studies on peptides from the brevinin-2 (B1175259) family, which are structurally related to Brevinin-2Tb, demonstrate that strategic amino acid substitutions and truncations are key methods for optimizing their properties.

Truncation, or the shortening of the peptide chain, has been explored as a strategy for peptide optimization. nih.gov For instance, the N-terminal 1-19 amino acids of Brevinin-2GUb have been identified as the active fragments of the molecule. nih.govnih.gov The C-terminal "Rana box," a disulfide-bridged loop characteristic of many brevinin peptides, is not always essential for bioactivity. nih.govnih.gov In fact, its removal can sometimes lead to an enhancement of antimicrobial activity. nih.gov Shortening a peptide while maintaining its bioactivity is a promising strategy, as shorter peptides can offer better stability, easier absorption into the body, and lower manufacturing costs. nih.gov However, in other cases, such as with analogues of brevinin-1 (B586460) peptides, truncation of the hydrophobic N-terminal domain or removal of key structural motifs led to a marked decrease in both antimicrobial and hemolytic activity. nih.gov

Amino acid substitution is another powerful tool. Replacing negatively charged amino acids with cationic residues like lysine (B10760008) has been shown to increase the net positive charge, which is a key factor for antimicrobial activity. nih.gov For example, when negatively charged amino acids in a truncated Brevinin-2GUb analogue were replaced by lysine, the resulting peptide, tB2U-K, possessed a higher net positive charge and enhanced amphipathicity. nih.gov Further modifications, such as substituting specific residues with tryptophan, have been used to modulate hydrophobicity and amphiphilicity. nih.gov These findings underscore that small changes to the primary sequence can cause significant alterations in biological function, providing a basis for the rational design of more effective peptide analogues. colab.ws

Role of Net Positive Charge, Hydrophobicity, and Amphipathicity in Activity and Selectivity

The antimicrobial efficacy and selectivity of Brevinin-2 family peptides are governed by a delicate balance of key physicochemical properties: net positive charge, hydrophobicity, and amphipathicity. researchgate.net These parameters are often interconnected, and modifying one can influence the others. researchgate.net

Net Positive Charge: A positive net charge is a crucial feature, facilitating the initial electrostatic interaction between the peptide and the negatively charged components of bacterial cell membranes. vulcanchem.comresearchgate.net As a general rule, an increased net charge tends to enhance antimicrobial activity. researchgate.netresearchgate.net Studies on a Brevinin-2-related peptide (B2RP) showed maximal antibacterial activity at a net charge of +4 and +5. researchgate.net However, an excessive net charge can also lead to increased hemolytic activity, meaning it becomes more toxic to host cells like red blood cells. researchgate.netresearchgate.net This highlights a trade-off between activity and selectivity. The same B2RP study noted that peptides with a net charge of +5 and +6 exhibited almost no hemolytic activity, suggesting an optimal charge can be found to maximize bacterial killing while minimizing host toxicity. researchgate.net

Hydrophobicity: This property, conferred by the presence of non-polar amino acids, is essential for the peptide's ability to interact with and insert into the lipid bilayer of cell membranes. vulcanchem.comresearchgate.net The hydrophobicity of Brevinin-2R was found to be higher than its analogues, which correlated with a higher hemolytic activity, suggesting that high hydrophobicity can lead to lower selectivity. tums.ac.ir

Amphipathicity: This refers to the spatial separation of hydrophobic and hydrophilic residues, which allows the peptide to adopt a structure where one face is non-polar and the other is polar. vulcanchem.com This arrangement is critical for membrane disruption. hilarispublisher.com Increasing the amphipathicity, along with cationic charge and α-helical content, was found to drastically improve the antibacterial activity of a Brevinin-2GUb analogue, particularly against Gram-negative bacteria. nih.govnih.gov The ability of Brevinin-2R to form an amphipathic loop contributes to its enhanced hydrophobicity and biological activity. tums.ac.irtums.ac.ir Maintaining a complete hydrophobic face is considered a key factor for potent antimicrobial action. nih.govnih.gov

Influence of Secondary Structural Motifs (e.g., Alpha-Helix) on Peptide Activity

While the primary amino acid sequence dictates the potential for biological activity, the peptide's secondary structure upon interacting with a membrane is what ultimately executes its function. For many brevinins, including this compound, the formation of an α-helix is integral to their antimicrobial mechanism. tums.ac.irtums.ac.ir

In an aqueous environment, these peptides often exist in a disordered, random coil state. nih.gov However, upon encountering the hydrophobic, membrane-mimetic environment of a bacterial cell wall, they undergo a conformational change to form an amphipathic α-helix. nih.gov This structure is crucial as it positions hydrophobic residues to interact with the lipid core of the membrane, while the hydrophilic residues can interact with the lipid headgroups or the aqueous environment. cureffi.org

Circular dichroism (CD) analysis of Brevinin-2R and its analogues has confirmed that the formation of an amphipathic α-helical conformation is directly involved in their antimicrobial effects. tums.ac.irtums.ac.ir An increase in the proportion of the α-helix in a peptide is associated with a drastic improvement in its ability to combat bacteria. nih.govnih.gov The mechanism of action for these α-helical peptides involves the accumulation and subsequent insertion into the lipid bilayer, creating transmembrane pores or channels that disrupt the membrane's integrity, leading to leakage of cellular contents and cell death. hilarispublisher.comnih.gov This physical disruption mechanism is a key advantage, as it is less likely to induce the kind of resistance that arises from receptor-recognition pathways targeted by traditional antibiotics. hilarispublisher.com

Strategies for Peptide Analog Design and Chemical Synthesis

The creation of novel peptide analogues with improved therapeutic profiles is achieved through a combination of rational design strategies and advanced chemical synthesis techniques. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing brevinin peptides and their analogues for research purposes. nih.govnih.gov This technique involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. tums.ac.ir A common approach is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where the Fmoc group temporarily protects the N-terminus of the amino acid being added. tums.ac.ir

The synthesis of Brevinin-2R and its analogues, for example, was accomplished manually in a reaction vessel using a 2-chlorotrityl chloride resin. tums.ac.ir Automated peptide synthesizers are also frequently used to carry out the SPPS process. nih.gov Following the complete assembly of the peptide chain, it is cleaved from the resin, and all side-chain protecting groups are removed. nih.gov The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to yield a final product with high purity (often >95%). nih.govtums.ac.ir The molecular mass of the purified peptide is then confirmed using techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). nih.gov

To enhance the properties of natural peptides, researchers often incorporate non-canonical amino acids (ncAAs)—those not among the 20 standard proteinogenic amino acids. nih.govplos.org The inclusion of ncAAs can confer desirable traits such as increased stability, constrained conformations, and resistance to enzymatic degradation. nih.govmdpi.com One common strategy is the substitution with D-amino acids (the stereoisomer of the naturally occurring L-amino acids). tums.ac.ir In a study on Brevinin-2R, an analogue (BR-D) was created containing D-amino acids to improve stability. tums.ac.irtums.ac.ir

The creation of cyclic structures is another key strategy. biorxiv.org While many brevinins naturally contain a C-terminal cyclic domain called the "Rana box" formed by a disulfide bond, researchers have engineered novel cyclic analogues. tums.ac.irnih.gov For Brevinin-2R, a head-to-tail cyclic analogue (BR-C) was synthesized. tums.ac.irtums.ac.ir Cyclization can improve peptide stability and may alter its binding affinity and selectivity by reducing conformational flexibility. tums.ac.ir

A major hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases in the body. Therefore, a key goal of analog design is to enhance proteolytic resistance. tums.ac.ir

The incorporation of D-amino acids is a highly effective method for increasing stability. tums.ac.ir Because proteases are stereospecific for L-amino acids, substituting them at known cleavage sites can render the peptide indigestible. nih.gov An analogue of Brevinin-2R containing D-amino acids (BR-D) displayed significantly enhanced stability against the protease trypsin, showing 90% residual antimicrobial activity after exposure, compared to only 20% for the parent peptide. tums.ac.irtums.ac.ir

Cyclization also contributes to stability. The cyclic analogue of Brevinin-2R (BR-C) showed 60% residual activity after trypsin treatment, suggesting that the constrained structure offers some protection from degradation. tums.ac.irtums.ac.ir Other strategies include modifying the peptide termini, such as through amidation or acetylation, which can block the action of exopeptidases. nih.gov The substitution of protease-susceptible amino acids with residues like tryptophan has also been shown to reduce proteolytic degradation by certain enzymes. nih.gov

Advanced Research Methodologies and Model Systems in Brevinin 2tb Studies

Omics Approaches for Comprehensive Peptide Discovery and Functional Annotation

"Omics" technologies provide a global perspective on the complex biological systems of amphibian skin, enabling the discovery and functional understanding of peptides like Brevinin-2Tb.

Proteomics of Amphibian Skin Secretions

Proteomics, the large-scale study of proteins, is a cornerstone of AMP discovery. The analysis of amphibian skin secretions through a peptidomic approach, which combines liquid chromatography with mass spectrometry, allows for the rapid and comprehensive identification of numerous peptides. tandfonline.comnih.gov This method involves separating the complex mixture of molecules in the skin secretion using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). oncotarget.comresearchgate.net Subsequently, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry determines the precise molecular masses of the separated peptides. oncotarget.comtandfonline.comresearchgate.net

This proteomic workflow has been instrumental in identifying a vast array of peptides from various frog species, including members of the Brevinin family. tandfonline.comfrontiersin.orgijcmas.com For instance, a study on Pelophylax kl. esculentus used RP-HPLC to fractionate the skin secretion, followed by MALDI-TOF mass spectrometry and electrospray ion-trap MS/MS to identify and sequence a novel peptide, Brevinin-2Ta, which shares high homology with this compound. oncotarget.comnih.gov This demonstrates the power of proteomics not only in discovering new peptides but also in characterizing their primary structures, which is the first step toward understanding their function.

Table 1: Proteomic Tools in Brevinin-2 (B1175259) Family Peptide Discovery

Technique Purpose Outcome
Reversed-Phase HPLC (RP-HPLC) Separates complex peptide mixtures from skin secretions based on hydrophobicity. Isolation of individual peptides for further analysis. oncotarget.comresearchgate.net
MALDI-TOF Mass Spectrometry Determines the precise molecular weight of isolated peptides. Rapid identification of putative peptides based on mass. oncotarget.comtandfonline.com

| Electrospray Ionization (ESI) MS/MS | Fragments peptides to determine their amino acid sequence. | Complete primary structure characterization of novel peptides like Brevinin-2Ta. oncotarget.com |

Transcriptomics for Gene Expression Analysis

While proteomics identifies the final peptide products, transcriptomics delves into the genetic blueprint by analyzing the complete set of RNA transcripts. This approach is crucial for deducing the full precursor sequence of a peptide, which includes the signal peptide, an acidic pro-region, and the mature peptide sequence. oncotarget.comtudelft.nl By sequencing the messenger RNA (mRNA) from the frog's skin, researchers can clone the cDNAs that encode these precursors. oncotarget.commdpi.com

This technique was used to confirm the precursor structure of Brevinin-2Ta, a close homolog of this compound, revealing it originated from a 74-amino acid precursor. oncotarget.comnih.gov Transcriptome analysis can also reveal the diversity of AMPs produced by a single species and provide insights into their evolution. tudelft.nl Furthermore, analyzing gene expression profiles under different conditions, such as after microbial challenge, can indicate which peptides are involved in the innate immune response. plos.orgfrontiersin.orgjmb.or.kr Comparing gene expression in healthy versus infected states can highlight the upregulation of specific AMP genes, suggesting their role in defense. mdpi.com

Advanced Microscopy Techniques for Subcellular Interaction Visualization

Visualizing the direct interaction between this compound and microbial cells is key to understanding its destructive power. Advanced microscopy techniques provide high-resolution images of the morphological damage inflicted upon pathogens.

Electron Microscopy (e.g., TEM, SEM) for Microbial Cell Damage Assessment

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for examining the ultrastructural changes in bacteria and fungi after exposure to AMPs. asm.orgnih.govelsevier.es SEM provides detailed images of the cell surface, revealing changes like blistering, wrinkling, crater formation, or complete lysis. asm.orgelsevier.esnih.gov For example, studies on other AMPs have used SEM to show how they can cause shortening and swelling of E. coli cells and form blisters on their surface. asm.orgnih.gov

TEM, on the other hand, offers a view of the cell's internal structure, showing damage to the cell membrane and intracellular components. asm.orgnih.govrsc.org It can reveal the permeabilization of both the outer and inner membranes of Gram-negative bacteria and alterations to the cytoplasm and DNA region. asm.orgnih.gov These techniques are used to observe the effects of AMPs at various concentrations, providing critical insights into whether the peptide's primary mechanism involves membrane disruption. asm.orgresearchgate.net Observing significant morphological damage provides strong evidence for a membranolytic mode of action, which is hypothesized for many brevinins. oncotarget.comresearchgate.net

Table 2: Observed Microbial Damage by AMPs via Electron Microscopy

Microscopy Type Organism Observed Effects Reference
Scanning Electron Microscopy (SEM) E. coli Cell shortening, swelling, surface blistering. asm.org
Scanning Electron Microscopy (SEM) S. aureus Cell bursting, formation of holes and deep craters. asm.org
Transmission Electron Microscopy (TEM) E. coli / S. aureus Formation of intracellular membranous structures, enhanced osmosis. asm.org

| Transmission Electron Microscopy (TEM) | A. baumannii | Alterations to membrane integrity and intracellular components. | nih.gov |

Confocal Microscopy for Intracellular Localization and Pathway Tracing

Confocal laser scanning microscopy (CLSM) allows researchers to visualize the precise location of a peptide within a microbial cell. nih.govfrontiersin.org By labeling the AMP, such as this compound, with a fluorescent dye (e.g., FITC or rhodamine), its path can be traced. frontiersin.orgresearchgate.net This technique is critical for distinguishing between peptides that act solely on the cell membrane and those that penetrate the cell to reach internal targets. frontiersin.orgnih.govasm.org

For example, confocal microscopy studies on other peptides have shown some localizing exclusively to the cell membrane, while others are distributed throughout the cytoplasm. nih.govasm.org By co-staining different cellular components, such as the membrane and DNA, researchers can pinpoint the peptide's destination. nih.gov This method has been used to confirm that some AMPs translocate into the bacterial cytosol, suggesting their mechanism involves interference with intracellular processes like DNA or protein synthesis. rsc.orgfrontiersin.org

In Vitro Model Systems for Mechanistic Elucidation

To dissect the specific molecular interactions and mechanisms of this compound, researchers utilize simplified, controlled in vitro systems. These models help to isolate and study particular aspects of the peptide's activity.

The primary mechanism for many cationic AMPs, including the Brevinin-2 family, is believed to be the disruption of the microbial cell membrane. researchgate.netfrontiersin.org In vitro models are essential for confirming this and exploring the details. Artificial membrane systems, such as liposomes or vesicles, are widely used. nih.govmdpi.com These models can be created with specific phospholipid compositions that mimic either bacterial or mammalian cell membranes. mdpi.com

By exposing these model membranes to this compound, researchers can conduct assays to measure membrane permeabilization. For instance, leakage assays using encapsulated fluorescent dyes can demonstrate the peptide's ability to form pores or otherwise disrupt the membrane's integrity. nih.gov Such studies have shown for other AMPs that they can translocate across model membranes without causing significant leakage, pointing to an intracellular mechanism. nih.gov Techniques like circular dichroism can be used in conjunction with these models to see how the peptide's secondary structure, such as its α-helical content, changes upon interacting with the membrane, which is often crucial for its function. mdpi.comjmb.or.kr

Bacterial and Fungal Culture Models

Standardized in vitro culture models are fundamental in assessing the antimicrobial spectrum and potency of this compound and its analogs. These assays typically involve exposing various bacterial and fungal strains to the peptide and measuring its effect on their growth and viability.

Bacterial Culture Models: The antimicrobial activity of Brevinin-2 family peptides is routinely tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For instance, studies on Brevinin-2Ta, a related peptide, demonstrated broad-spectrum activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. oncotarget.comnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth, and the minimum bactericidal concentration (MBC), the lowest concentration that results in microbial death, are key parameters determined through these models. nih.gov For example, the MIC of Brevinin-2Ta against K. pneumoniae was determined to be 64 mg/L. oncotarget.comnih.gov Similarly, Brevinin-2R has shown activity against a range of bacteria including S. aureus, E. coli, and K. pneumoniae. nih.gov

Fungal Culture Models: The antifungal properties of Brevinin-2 peptides are evaluated using fungal culture models. Strains such as Candida albicans are commonly used to determine the peptide's efficacy. oncotarget.comnih.gov Brevinin-2R has demonstrated activity against C. albicans and Candida tropicalis. nih.gov These in vitro assays, often employing methods like broth microdilution, are essential for initial screening and for establishing the antifungal potential of these peptides. frontiersin.orgmdpi.com Dual culture assays and assessments of mycelial growth inhibition are also employed to understand the antagonistic interactions between the peptide and fungal pathogens. ijcmas.comresearchgate.net

Table 1: Examples of Microbial Strains Used in Brevinin-2 Family Peptide Studies

Organism Type Species Relevance Reference
Gram-positive Bacteria Staphylococcus aureus Common human pathogen, including resistant strains (MRSA). nih.govmdpi.com oncotarget.comnih.govnih.govmdpi.com
Gram-negative Bacteria Escherichia coli Model organism and common cause of infections. oncotarget.comnih.govnih.gov oncotarget.comnih.govnih.gov
Gram-negative Bacteria Klebsiella pneumoniae Causes a range of infections, including pneumonia. oncotarget.comnih.govnih.gov oncotarget.comnih.govnih.gov
Fungus Candida albicans Opportunistic pathogen causing candidiasis. oncotarget.comnih.gov oncotarget.comnih.gov
Fungus Candida tropicalis A species of yeast in the genus Candida. nih.gov nih.gov

Cell Line-Based Assays for Anticancer and Immunomodulatory Effects

To investigate the potential of this compound and its related peptides beyond their antimicrobial properties, researchers employ a variety of human and murine cell line-based assays. These in vitro models are instrumental in assessing anticancer and immunomodulatory activities.

Anticancer Activity: The cytotoxic effects of Brevinin-2 peptides on cancer cells are evaluated using various cell lines. For example, Brevinin-2R has been shown to kill several tumor cell lines, including Jurkat (T-cell leukemia), BJAB (B-cell lymphoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). nih.govnih.govresearchgate.net Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure cell viability and proliferation, allowing for the determination of the peptide's IC50 (half-maximal inhibitory concentration). nih.govresearchgate.net These studies often compare the peptide's cytotoxicity towards cancer cells with its effects on normal cell lines to assess its selectivity. nih.govnih.gov

Immunomodulatory Effects: The ability of Brevinin-2 peptides to modulate the immune response is investigated using cell-based assays that measure the production of inflammatory mediators. For instance, Brevinin-2R was found to induce the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in HepG2 (human liver cancer) cells in a dose-dependent manner. researchgate.netmedilam.ac.ir Such studies utilize techniques like real-time PCR to quantify changes in gene expression of these cytokines. medilam.ac.ir These findings suggest a potential role for these peptides in regulating inflammatory processes.

Table 2: Cell Lines Used in Brevinin-2R Research

Cell Line Origin Application Reference
Jurkat Human T-cell leukemia Anticancer activity. nih.govnih.gov nih.govnih.gov
BJAB Human B-cell lymphoma Anticancer activity. nih.gov nih.gov
MCF-7 Human breast adenocarcinoma Anticancer activity. nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
A549 Human lung carcinoma Anticancer activity. nih.govresearchgate.net nih.govresearchgate.net
L929 Mouse fibrosarcoma Anticancer activity. nih.govnih.gov nih.govnih.gov
HepG2 Human liver cancer Immunomodulatory effects. researchgate.netmedilam.ac.ir researchgate.netmedilam.ac.ir

In Vivo Non-Mammalian Model Systems for Biological Activity Assessment

To bridge the gap between in vitro studies and more complex mammalian systems, researchers utilize non-mammalian in vivo models. These models offer advantages such as rapid life cycles, genetic tractability, and reduced ethical concerns, making them valuable for assessing the biological activity of peptides like this compound.

The nematode Caenorhabditis elegans has emerged as a powerful and convenient host model for studying host-pathogen interactions and the efficacy of antimicrobial agents. nih.govnih.gov Its well-characterized genetics and innate immune pathways, which show conservation with humans, make it particularly useful. biomedres.us

In the context of Brevinin-2 peptides, C. elegans has been used as a model to study infections with methicillin-resistant Staphylococcus aureus (MRSA). mdpi.combiomedres.us Studies with Brevinin-2ISb, a member of the Brevinin-2 family, have shown that the peptide can increase the survival rate of MRSA-infected nematodes. mdpi.combiomedres.us This model allows for the investigation of not only the direct antimicrobial effects of the peptide but also its ability to modulate the host's innate immune response. biomedres.usmednexus.org For example, Brevinin-2ISb was found to enhance the host's immunity by activating the DAF-2/DAF-16 signaling pathway, which is involved in innate immunity in C. elegans. mednexus.org

Besides C. elegans, other invertebrate models are employed in biomedical research and could be relevant for studying this compound. nih.govuky.edu The fruit fly, Drosophila melanogaster, is another well-established model with a sophisticated innate immune system. uky.edu The wax moth larva, Galleria mellonella, is increasingly used as an in vivo model to assess the efficacy of antimicrobial agents against various pathogens. nih.govresearchgate.net These models provide valuable platforms for preliminary in vivo testing of toxicity and therapeutic potential before moving to more complex vertebrate systems.

Caenorhabditis elegans as a Host Infection Model

Mammalian In Vivo Models for Pathophysiological Mechanism Studies (e.g., K. pneumoniae-infected rodent models for inflammatory responses)

To investigate the pathophysiological mechanisms of action of Brevinin-2 peptides in a system that more closely resembles human physiology, mammalian in vivo models are essential. Rodent models, in particular, are widely used to study infectious diseases and inflammatory responses. nih.govmicropspbgmu.ru

A study on the related peptide Brevinin-2Ta utilized a Klebsiella pneumoniae-infected rat model to examine its anti-inflammatory and wound-healing effects. oncotarget.comnih.govuky.edu In this model, dermally wounded rats were infected with K. pneumoniae, and the subsequent application of Brevinin-2Ta was shown to restrain the bacterial infection and reduce inflammation. oncotarget.comnih.gov Such models allow for the detailed analysis of tissue responses, including the migration of inflammatory cells and the expression of inflammatory markers, providing crucial insights into the peptide's therapeutic potential in a mammalian host. oncotarget.com

Future Directions and Biotechnological Considerations for Brevinin 2tb Research

Engineering for Enhanced Specificity and Potency Against Target Pathogens or Cells

The native structure of Brevinin-2Tb offers a robust scaffold for protein engineering. Future research will likely focus on targeted amino acid substitutions to improve its efficacy and selectivity. By modifying its sequence, researchers aim to create analogues with higher potency against specific pathogens, such as multidrug-resistant bacteria, or cancer cells, while minimizing toxicity to human cells.

Strategies for engineering could involve:

Arginine and Lysine (B10760008) Substitutions: Studies on other brevinin peptides, like brevinin-1pl, have shown that replacing certain amino acids with arginine can enhance activity against Gram-positive bacteria. nih.gov Conversely, lysine substitutions have been shown to impact hydrophobicity and activity differently. nih.gov Applying these substitutions to the this compound sequence could fine-tune its antimicrobial spectrum.

Histidine Substitutions: Introducing histidine residues can create pH-sensitive analogues. This could lead to peptides that are more active in the slightly acidic microenvironments of tumors or infections, thereby increasing their target specificity. nih.gov

Hydrophobicity and Cationicity Modulation: The balance between hydrophobicity and net positive charge is crucial for the activity of antimicrobial peptides. Systematically altering this balance in this compound could optimize its interaction with microbial or cancer cell membranes, potentially leading to derivatives with a better therapeutic index. frontiersin.org

Engineering StrategyPotential Outcome for this compoundRationale/Example from Homologues
Arginine Substitution Enhanced activity against Gram-positive bacteria.In brevinin-1pl, replacing lysine with arginine improved efficacy against Gram-positive strains. nih.gov
Histidine Substitution Increased selectivity for acidic environments (e.g., tumors, infection sites) and reduced hemolysis.Brevinin-1pl-3H showed reduced cytotoxicity while retaining activity against some bacteria. nih.gov
Lysine Substitution Altered activity spectrum due to changes in hydrophobicity.Brevinin-1pl-6K exhibited reduced activity against Gram-positive bacteria. nih.gov
Modulating Hydrophobicity Optimized therapeutic index (higher efficacy, lower toxicity).Modifications can lead to reduced cytotoxicity toward mammalian cells without compromising antimicrobial or anticancer efficiency. frontiersin.org

Exploration of Novel Biological Activities Beyond Antimicrobial and Antineoplastic Effects

While the primary focus has been on its antimicrobial and anticancer potential, this compound may possess other valuable biological functions. The Brevinin family of peptides is known for a range of activities, suggesting that this compound could have similar, as-yet-undiscovered properties.

Future avenues of exploration include:

Wound Healing: A close homologue, Brevinin-2Ta, has demonstrated the ability to promote wound healing in animal models by reducing inflammation and enhancing angiogenesis (the formation of new blood vessels). oncotarget.comnih.govnih.gov Investigating this compound for similar properties could open up applications in regenerative medicine and tissue repair. Another peptide, Brevinin-2PN, also exhibits wound-healing capabilities. researchgate.net

Immunomodulatory Effects: Some antimicrobial peptides can modulate the host's innate immune response. mednexus.org For instance, Brevinin-2ISb was found to enhance the innate immune response against MRSA in a C. elegans model by activating specific signaling pathways. mednexus.orgmdpi.com Research into whether this compound can stimulate or suppress immune cell activity could lead to its use as an immunomodulatory agent for treating infections or autoimmune conditions.

Neurotrophic Potential: Preliminary research has explored the use of antimicrobial peptides in combination with trophic factors for treating nervous system injuries, suggesting a potential role for these peptides in neuroregeneration. google.com

Potential Novel ActivityEvidence from Related PeptidesPotential Application
Wound Healing Brevinin-2Ta effectively restrained bacterial infection and promoted angiogenesis in rat models. oncotarget.comnih.govnih.govDevelopment of topical agents for chronic wounds or surgical recovery.
Immunomodulation Brevinin-2ISb enhances the innate immune response against MRSA in C. elegans. mednexus.orgmdpi.comUse as an adjunct therapy to boost host defenses during severe infections.
Nervous System Effects Antimicrobial peptides have been proposed for combination therapies to treat nervous system injuries. google.comExploration for neurodegenerative diseases or nerve repair.

Development as Research Probes and Tools for Membrane Biology and Cellular Pathways

The inherent ability of this compound to interact with and disrupt cell membranes makes it a candidate for development as a molecular probe. By tagging it with fluorescent markers, researchers could create tools to study complex biological processes in real-time.

Potential applications as a research tool include:

Membrane Probes: Fluorescently labeled this compound could be used to visualize and study the properties of cell membranes, such as lipid domain organization and membrane tension. plos.orgresearchgate.net This would provide insights into how membrane structure influences cellular events and how pathogens or toxins invade cells. kyoto-u.ac.jp

Cell-Penetrating Peptides (CPPs): Brevinin-2R, another member of the family, has been shown to act as a CPP, capable of delivering cargo like proteins into cells. nih.gov If this compound shares this property, it could be engineered as a vehicle to transport drugs or other therapeutic molecules across the cell membrane to intracellular targets.

Pathway Analysis: A labeled this compound could serve as a tool to trace the cellular pathways it activates, such as apoptosis. For example, studies on Brevinin-2R have detailed its ability to induce cancer cell death through a lysosomal-mitochondrial pathway. nih.gov Similar studies with this compound could elucidate its mechanism of action and identify new therapeutic targets.

Challenges and Opportunities in Scalable Biotechnological Production and Purification

For this compound to be viable for clinical or widespread research use, efficient and scalable production methods are essential. Currently, obtaining peptides from natural sources is not feasible for large-scale supply.

Key challenges and opportunities include:

Chemical Synthesis: Solid-phase peptide synthesis is a common method for producing peptides, but it can be expensive and inefficient for longer peptides like the mature form of this compound. However, it allows for the easy incorporation of unnatural amino acids and modifications.

Recombinant Production: A more cost-effective approach is to use recombinant DNA technology to produce the peptide in microbial hosts like E. coli or yeast. The challenge lies in overcoming potential toxicity to the host organism and achieving correct folding, including the formation of the essential intramolecular disulfide bond characteristic of the brevinin family. uniprot.org The precursor of this compound is a 74-amino-acid protein that is processed to release the final active peptide, a factor that must be considered in production strategies. uniprot.org

Purification: Developing efficient purification protocols is critical. Techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) are effective but can be difficult to scale up. plos.org Optimizing purification to ensure high purity and yield is a significant biotechnological hurdle.

Synergistic Applications with Other Biomolecules or Nanomaterials

Combining this compound with other therapeutic agents could enhance its efficacy and overcome challenges like drug resistance. This synergistic approach is a highly promising area of research.

Potential synergistic combinations include:

With Conventional Antibiotics: Research on Brevinin-2CE has shown that it acts synergistically with conventional antibiotics against multidrug-resistant bacteria. nih.gov The peptide is thought to permeabilize the bacterial membrane, allowing the antibiotic to enter the cell more easily and reach its target. nih.gov This could restore the effectiveness of older antibiotics and reduce the required dose, minimizing side effects. mdpi.com

With Nanomaterials: Nanoparticles made of silver, gold, or titanium dioxide are known for their antimicrobial properties. mdpi.combeilstein-journals.org Conjugating or co-administering this compound with such nanomaterials could create powerful hybrid therapeutics. mdpi.com Nanoparticles can act as delivery vehicles, protect the peptide from degradation, and contribute their own antimicrobial or photothermal effects, leading to a multi-pronged attack on pathogens. mdpi.com

Synergistic PartnerProposed Mechanism of ActionPotential Advantage
Conventional Antibiotics This compound disrupts the bacterial membrane, increasing permeability and facilitating antibiotic entry. nih.govOvercoming antibiotic resistance; reducing effective dose and toxicity. nih.govmdpi.com
Biomolecules (e.g., other peptides) Combination of peptides with different mechanisms could create a more potent and broader-spectrum effect. scispace.comReduced likelihood of resistance development.
Nanomaterials (e.g., Ag, TiO2) Nanoparticles can generate reactive oxygen species and act as carriers, localizing the peptide at the target site. mdpi.combeilstein-journals.orgEnhanced bactericidal activity; potential for targeted delivery and controlled release.

Q & A

Q. Methodological Table :

Assay TypePurposeKey Parameters
Circular DichroismSecondary structure analysis% α-helix, solvent conditions
Hemolysis AssayToxicity profilingHC50 values, erythrocyte source
MIC TestingAntimicrobial efficacyBacterial strains, concentration range

How should researchers design replication studies to ensure reproducibility of this compound's bioactivity data?

Q. Basic Research Focus

  • Standardize protocols : Use identical bacterial strains, growth media, and peptide purification methods across labs.
  • Include positive/negative controls : e.g., known antimicrobial peptides (LL-37) and solvent-only samples.
  • Report statistical power : Calculate sample size using pre-experiment power analysis to avoid underpowered conclusions .

What are common pitfalls in interpreting this compound's cytotoxicity data, and how can they be mitigated?

Q. Advanced Research Focus

  • Pitfall : Overlooking cell-type specificity (e.g., cancer vs. primary cells).
  • Mitigation :
    • Test across multiple cell lines (e.g., HEK293, HaCaT) and primary cells.
    • Normalize cytotoxicity to membrane-binding assays (e.g., calcein leakage).
  • Pitfall : Ignoring solvent effects (e.g., DMSO concentrations >0.1% alter membrane integrity).
    • Solution : Use lyophilized peptides resuspended in PBS .

How can conflicting data on this compound's efficacy against Gram-negative vs. Gram-positive bacteria be resolved?

Q. Advanced Research Focus

  • Meta-analysis framework :
    • Compile datasets from published MIC values (Table 1).
    • Stratify by bacterial membrane composition (e.g., lipid A in Gram-negative).
    • Apply multivariate regression to identify confounding variables (e.g., assay temperature, peptide aggregation state) .

Q. Table 1: Hypothetical Efficacy Comparison

StudyGram-negative MIC (μM)Gram-positive MIC (μM)Assay Conditions
A et al.5.23.837°C, Mueller-Hinton broth
B et al.12.14.525°C, CAMHB + 2% NaCl

What in vivo models are appropriate for evaluating this compound's therapeutic potential?

Q. Advanced Research Focus

  • Prioritize translational relevance :
    • Murine infection models : Burn wound (Pseudomonas aeruginosa) or systemic sepsis.
    • Dosage optimization : Pharmacokinetic studies to assess half-life and renal clearance.
    • Toxicity monitoring : Histopathology of liver/kidney post-administration .

How should researchers address discrepancies in this compound's stability under physiological conditions?

Q. Advanced Research Focus

  • Degradation profiling :
    • Incubate peptides in human serum (1–24 hrs), then analyze via HPLC/MS.
    • Compare with protease inhibitors (e.g., EDTA for metalloproteases).
  • Modify peptide backbones : Incorporate non-natural amino acids (e.g., D-lysine) or cyclization .

What computational tools are recommended for predicting this compound's interaction with lipid bilayers?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations :
    • Use CHARMM-GUI to model peptide-membrane interactions.
    • Analyze free-energy profiles for insertion depth.
  • Machine learning : Train models on existing peptide-membrane datasets to predict binding affinities .

How can researchers optimize experimental workflows for high-throughput screening of this compound analogs?

Q. Advanced Research Focus

  • Automate assays : Use liquid handlers for parallel MIC and hemolysis testing.
  • Data management : Employ LIMS (Laboratory Information Management Systems) to track synthesis batches and bioactivity data.
  • Quality control : Validate purity (>95%) via MALDI-TOF for each analog .

What strategies validate the specificity of this compound's immunomodulatory effects?

Q. Advanced Research Focus

  • Knockout models : Use TLR4/MyD88-deficient macrophages to test cytokine induction (e.g., IL-6, TNF-α).
  • Competitive binding assays : Pre-incubate cells with LPS or competitors (e.g., polymyxin B) to assess receptor-blocking effects .

How should contradictory data on this compound's synergy with antibiotics be analyzed?

Q. Advanced Research Focus

  • Checkerboard assay standardization :
    • Define synergy (FIC index ≤0.5) using fractional inhibitory concentration.
    • Control for solvent compatibility (e.g., avoid ethanol with erythromycin).
  • Mechanistic studies : Use fluorescence microscopy to visualize membrane disruption in combination treatments .

Key Methodological Takeaways:

  • Reproducibility : Document protocols in line with Beilstein Journal guidelines (e.g., detailed synthesis, purity data) .
  • Data rigor : Address contradictions via meta-analysis and variable stratification .
  • Ethical standards : Adhere to in vivo model ethical review processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.